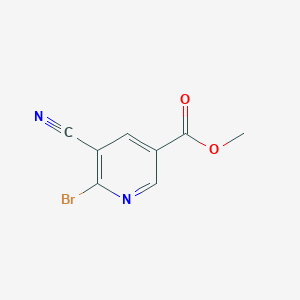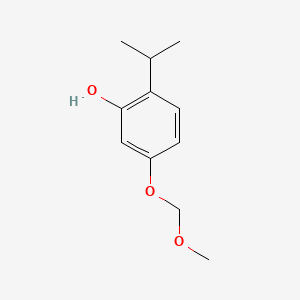
N-(6-Bromo-2-methoxy-3-pyridinyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromo-2-methoxypyridin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C7H9BrN2O3S and a molecular weight of 281.13 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-2-methoxypyridin-3-yl)methanesulfonamide typically involves the reaction of 6-bromo-2-methoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at room temperature, to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(6-bromo-2-methoxypyridin-3-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methanesulfonamide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
N-(6-bromo-2-methoxypyridin-3-yl)methanesulfonamide is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(6-bromo-2-methoxypyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine atom and methoxy group can also participate in various non-covalent interactions, such as hydrophobic interactions and van der Waals forces, stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide: This compound has a similar structure but with the bromine atom at the 5-position instead of the 6-position.
N-(6-chloro-2-methoxypyridin-3-yl)methanesulfonamide: This compound has a chlorine atom instead of a bromine atom at the 6-position.
Uniqueness
N-(6-bromo-2-methoxypyridin-3-yl)methanesulfonamide is unique due to the specific positioning of the bromine atom and the methoxy group on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industry .
Propiedades
Fórmula molecular |
C7H9BrN2O3S |
|---|---|
Peso molecular |
281.13 g/mol |
Nombre IUPAC |
N-(6-bromo-2-methoxypyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C7H9BrN2O3S/c1-13-7-5(10-14(2,11)12)3-4-6(8)9-7/h3-4,10H,1-2H3 |
Clave InChI |
WLEAOXIOICTESA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=N1)Br)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde](/img/structure/B13917867.png)
![1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13917874.png)
![tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13917882.png)
![N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide](/img/structure/B13917883.png)

